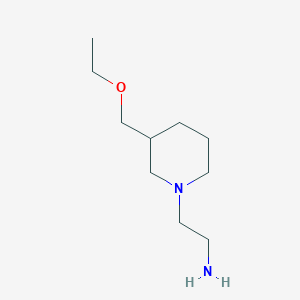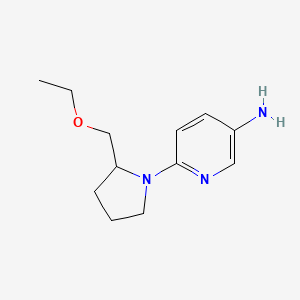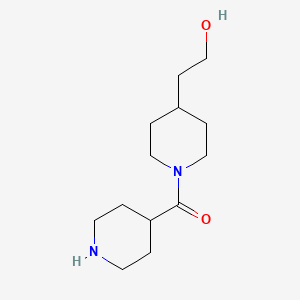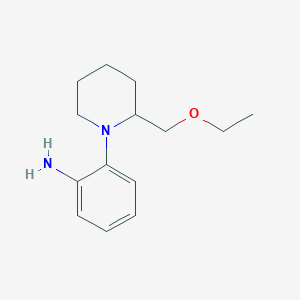
(4-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Overview
Description
(4-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone: is a chemical compound that features a piperidine ring substituted with an ethoxymethyl group and a pyrrolidin-3-yl group attached to a methanone moiety. This compound is of interest in various scientific research applications due to its unique structural features and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone typically involves the following steps:
Formation of Piperidine Ring: : The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives.
Introduction of Ethoxymethyl Group: : The ethoxymethyl group can be introduced via nucleophilic substitution reactions, where an appropriate ethoxymethyl halide reacts with the piperidine ring.
Attachment of Pyrrolidin-3-yl Group: : The pyrrolidin-3-yl group can be attached through amide bond formation, often using coupling reagents like carbodiimides (e.g., DCC, EDC).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: : Nucleophilic substitution reactions can be employed to replace functional groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific nucleophile and substrate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
(4-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand for biological receptors or enzymes.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents.
Industry: : Its unique structure may find use in materials science or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism by which (4-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes or receptors where the compound acts as an inhibitor or agonist. The pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
(4-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone: can be compared to other compounds with similar structural features, such as:
Pyrrolidine derivatives: : These compounds share the pyrrolidine ring but may have different substituents.
Piperidine derivatives: : Similar to the piperidine ring in the compound, but with varying functional groups.
Amide derivatives: : Compounds containing amide bonds, which may have different R-groups attached.
The uniqueness of This compound lies in its specific combination of functional groups and the potential biological activity that arises from this unique structure.
Properties
IUPAC Name |
[4-(ethoxymethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-10-11-4-7-15(8-5-11)13(16)12-3-6-14-9-12/h11-12,14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVJGEXTSDQZAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)C(=O)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-amine](/img/structure/B1490846.png)











